molecular formula C17H20F5NO3 B5032904 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate

4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate

Cat. No.: B5032904
M. Wt: 381.34 g/mol
InChI Key: AQNITEVSDZOISO-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of butanoic acid and has a pentafluoropentyl group attached to it. It is also known as PF-04859989 and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it is believed to increase the activity of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. It may also work by modulating the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin and dopamine in certain regions of the brain. It has also been shown to increase the expression of certain genes that are involved in mood regulation. Furthermore, it has been shown to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate in lab experiments is its unique properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which makes it a useful tool for studying mood disorders. However, one of the limitations of using this compound is its potency. It is a highly potent compound, which means that it needs to be used in small quantities to avoid toxic effects.

Future Directions

There are several future directions for research involving 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate. One of the main directions is to further investigate its mechanism of action. Understanding how this compound works at a molecular level could lead to the development of new treatments for mood disorders. Another direction is to investigate its effects on other neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, there is potential for this compound to be used in combination with other drugs to enhance its effects or reduce its toxicity.

Synthesis Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate has been reported in various scientific journals. One of the most common methods involves the reaction of 4-oxo-4-[(2-phenylethyl)amino]butanoic acid with pentafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.

Scientific Research Applications

4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate has been used in various scientific research studies. One of the main applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic effects in animal models, which means that it can reduce anxiety. It has also been shown to have antidepressant effects in animal models, which means that it can reduce symptoms of depression. Furthermore, it has been shown to have antipsychotic effects in animal models, which means that it can reduce symptoms of psychosis.

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5NO3/c18-16(19,17(20,21)22)10-4-12-26-15(25)8-7-14(24)23-11-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNITEVSDZOISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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